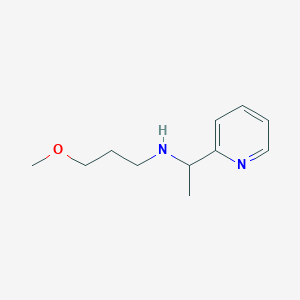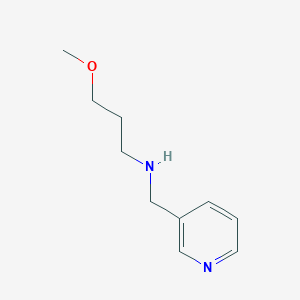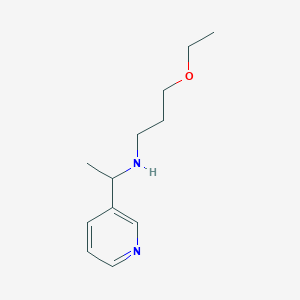![molecular formula C12H19NO3 B1306479 2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol CAS No. 380589-62-8](/img/structure/B1306479.png)
2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol (also known as 2-DMEA or 2-DMEA-E) is an organic compound belonging to the class of phenethylamines. It is a derivative of the naturally occurring neurotransmitter dopamine and is a key intermediate in the synthesis of many biologically active compounds. 2-DMEA-E has been widely studied for its potential applications in scientific research, drugs, and other compounds.
Scientific Research Applications
1. Reactions with Amino Alcohols
2-(N,N-Dimethylamino)ethanol, a derivative of 2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol, has been shown to replace MeO and Et2N groups in silacyclobutanes, leading to the formation of dimethylaminoethoxy derivatives. This is significant in the context of reactions involving amino alcohols and silacyclobutanes (Pestunovich et al., 2006).
2. Synthesis of Heterocyclic Compounds
The compound is involved in the synthesis of heterocyclic compounds, such as 1,1-diethoxy-3-isothiocyanatobutane, which can be further used to prepare various other compounds, showcasing its utility in organic synthesis (Fisyuk et al., 1997).
3. Differentiation of Receptors
Structural modification of this compound alters sympathomimetic activity. It has been used to differentiate β-receptor populations into β-1 and β-2 types, indicating its significance in pharmacological research (Lands et al., 1967).
4. DNA Polymerase Substrates
A modified version of this compound has been used in the preparation of a novel phosphoramidite monomer, which can attach a deoxynucleotide to the carboxy terminus of a PNA oligomer. This demonstrates its application in molecular biology and genetics (Lutz et al., 1999).
5. Study of Solvolysis
The compound has been used to study the solvolysis rates of certain derivatives, providing insights into the effects of various substituents on solvolysis reactions, which is crucial for understanding reaction mechanisms in organic chemistry (Fujio et al., 2007).
6. Study of Supramolecular Structures
It has been involved in the study of the supramolecular structure of certain complexes, demonstrating its role in understanding the molecular interactions and structures in complex systems (Rybalova et al., 2007).
properties
IUPAC Name |
2-[1-(3,4-dimethoxyphenyl)ethylamino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-9(13-6-7-14)10-4-5-11(15-2)12(8-10)16-3/h4-5,8-9,13-14H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCQYMRNXYGRGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

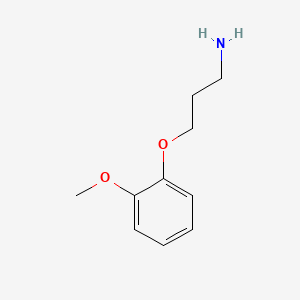
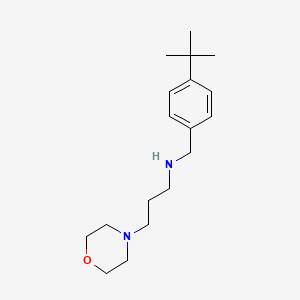
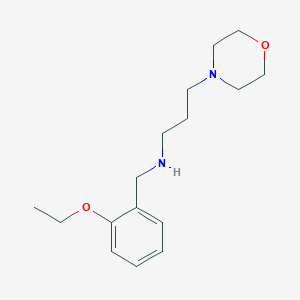




![2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid](/img/structure/B1306409.png)
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid](/img/structure/B1306410.png)


